D-Alanyl-L-alanyl-D-alanine
Description
Significance of D-Alanyl-D-Alanine in Bacterial Cell Wall Architecture
The primary significance of D-alanyl-D-alanine lies in its terminal position on the pentapeptide side chains of the peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide. wikipedia.orgmcmaster.ca This precursor is assembled in the cytoplasm and then transported across the cell membrane to the site of cell wall synthesis. wikipedia.orgslideshare.net The D-alanyl-D-alanine terminus is crucial for the final step of peptidoglycan synthesis, a process called transpeptidation. microbiologyclass.netresearchgate.net During this reaction, the bond between the two D-alanine residues is cleaved, providing the energy to form a cross-link between adjacent peptide side chains. nih.govnih.gov This cross-linking is what gives the peptidoglycan layer its characteristic strength and rigidity, which is essential for maintaining the cell's shape and protecting it from osmotic lysis. sigmaaldrich.combiosynsis.com
The thickness of the peptidoglycan layer varies between different types of bacteria. Gram-positive bacteria possess a much thicker peptidoglycan layer (20 to 80 nanometers) compared to Gram-negative bacteria (7 to 8 nanometers). wikipedia.orgmicrobiologyclass.net This structural difference, fundamentally reliant on the chemistry of D-alanyl-D-alanine, is a key determinant of bacterial classification and their differing susceptibilities to antibiotics. The presence of D-amino acids, like D-alanine, in the bacterial cell wall is a distinctive feature, as most organisms primarily utilize L-amino acids in their proteins. wikipedia.orgmdpi.com This makes the enzymes involved in D-alanyl-D-alanine synthesis attractive targets for the development of antibacterial drugs. creative-biolabs.comresearchgate.net
Historical Context of D-Alanyl-D-Alanine Research
The discovery and understanding of D-alanyl-D-alanine are intrinsically linked to the broader history of research into the bacterial cell wall and the mechanism of action of antibiotics. The presence of "unnatural" D-amino acids in bacteria was first reported in the mid-20th century. wikipedia.orgfrontiersin.org It was later established that D-alanine and D-glutamate are integral components of the peptidoglycan layer. mdpi.comresearchgate.net
A pivotal moment in understanding the importance of D-alanyl-D-alanine came with the study of penicillin's mode of action. It was discovered that penicillin and other β-lactam antibiotics inhibit the transpeptidase enzymes that catalyze the final cross-linking step of peptidoglycan synthesis. wikipedia.orgnih.gov These antibiotics act as structural analogs of the D-alanyl-D-alanine terminus, effectively blocking the enzyme's active site and preventing the formation of a stable cell wall. wikipedia.orgresearchgate.net
Further research elucidated the mechanism of another class of antibiotics, the glycopeptides, such as vancomycin (B549263). Unlike penicillins, vancomycin directly binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursor. researchgate.netiupac.org This binding physically obstructs the transpeptidase and transglycosylase enzymes, thereby inhibiting both the cross-linking and the polymerization of the glycan chains. researchgate.netiupac.org The emergence of vancomycin resistance, where bacteria substitute D-alanyl-D-alanine with D-alanyl-D-lactate or D-alanyl-D-serine, further underscored the central role of this specific dipeptide in both bacterial physiology and antibiotic action. nih.govacs.orgnih.gov
| Key Discovery/Event | Approximate Time Period | Significance |
| First report of D-amino acids in insects and mollusks. wikipedia.org | 1950s | Laid the groundwork for investigating "unnatural" amino acid isomers in biological systems. |
| Identification of D-amino acids as components of the bacterial cell wall. mdpi.comfrontiersin.org | 1950s | Established the presence and structural role of D-amino acids in bacteria. |
| Elucidation of penicillin's mechanism of action targeting transpeptidases. wikipedia.orgnih.gov | 1960s-1970s | Revealed the critical role of the D-alanyl-D-alanine terminus in the final step of peptidoglycan synthesis. |
| Understanding of vancomycin's mechanism of action by binding to the D-alanyl-D-alanine terminus. researchgate.netiupac.org | 1970s | Highlighted a different mode of inhibiting peptidoglycan synthesis by targeting the precursor itself. |
| Discovery of vancomycin resistance mechanisms involving alteration of the D-alanyl-D-alanine terminus. nih.govacs.org | 1980s | Confirmed the absolute requirement of the specific D-alanyl-D-alanine structure for vancomycin's efficacy. |
Overview of Peptidoglycan Biosynthesis Pathways Involving D-Alanyl-D-Alanine
The biosynthesis of peptidoglycan is a complex, multi-stage process that can be broadly divided into three phases: cytoplasmic synthesis of precursors, membrane-associated steps, and final incorporation into the cell wall. wikipedia.orgslideshare.netbiosynsis.com The formation and utilization of D-alanyl-D-alanine are central to this pathway.
Cytoplasmic Stage: The process begins in the cytoplasm with the synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor. sigmaaldrich.comnih.gov A key step in this phase is the creation of the D-alanyl-D-alanine dipeptide itself. The enzyme alanine (B10760859) racemase first converts L-alanine, the common proteinogenic amino acid, into its D-isomer, D-alanine. nih.govsigmaaldrich.com Subsequently, the enzyme D-alanine-D-alanine ligase (Ddl) catalyzes the ATP-dependent joining of two D-alanine molecules to form D-alanyl-D-alanine. wikipedia.orgnih.gov This dipeptide is then added to the UDP-MurNAc-tripeptide by the MurF enzyme, completing the formation of the UDP-MurNAc-pentapeptide. nih.gov
Membrane-Associated Stage: The completed UDP-MurNAc-pentapeptide is then transferred from UDP to a lipid carrier in the cell membrane called bactoprenol (B83863) (also known as undecaprenyl phosphate), forming Lipid I. wikipedia.orgsigmaaldrich.com N-acetylglucosamine (GlcNAc) is then added to Lipid I to form Lipid II. wikipedia.org Lipid II, now containing the disaccharide-pentapeptide repeating unit with the crucial D-alanyl-D-alanine terminus, is flipped across the cytoplasmic membrane to the exterior surface. nih.gov
Periplasmic/Exterior Stage: Once on the outer surface of the membrane, the disaccharide-pentapeptide unit of Lipid II is polymerized into the growing peptidoglycan chains by transglycosylase enzymes. sigmaaldrich.com The final and critical step is the transpeptidation reaction, where transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) catalyze the formation of peptide cross-links. microbiologyclass.netnih.gov This reaction involves the cleavage of the terminal D-alanine from the D-alanyl-D-alanine dipeptide of one stem peptide and the formation of a new peptide bond with an amino group on an adjacent stem peptide. nih.govnih.gov This cross-linking process solidifies the peptidoglycan meshwork, providing the essential structural support to the bacterial cell. oup.com
| Enzyme | Function in Peptidoglycan Biosynthesis | Known Inhibitors |
| Alanine Racemase | Converts L-alanine to D-alanine. nih.govsigmaaldrich.com | D-cycloserine |
| D-alanine-D-alanine ligase (Ddl) | Catalyzes the formation of D-alanyl-D-alanine from two D-alanine molecules. wikipedia.orgnih.gov | D-cycloserine, Phosphinates |
| MurF | Adds the D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide. nih.gov | - |
| Transpeptidases (Penicillin-Binding Proteins) | Catalyze the final cross-linking of peptidoglycan chains by cleaving the terminal D-alanine. microbiologyclass.netnih.gov | β-lactam antibiotics (e.g., penicillin) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6892-45-1 |
|---|---|
Molecular Formula |
C9H17N3O4 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6-/m1/s1 |
InChI Key |
BYXHQQCXAJARLQ-NGJCXOISSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Biosynthesis of D Alanyl D Alanine
Precursor Amino Acid Metabolism
The journey to D-alanyl-D-alanine begins with the generation of its constituent, D-alanine. While the primary route involves the racemization of the readily available L-alanine, bacteria have also evolved alternative pathways to ensure a steady supply of this essential building block.
L-Alanine to D-Alanine Interconversion: Alanine (B10760859) Racemase Mechanisms
The interconversion of L-alanine and D-alanine is predominantly catalyzed by the enzyme alanine racemase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. ebi.ac.uklibretexts.org The catalytic cycle involves the formation of a Schiff base, also known as an internal aldimine, between the aldehyde group of PLP and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. wikipedia.org
The reaction mechanism proceeds through the following key steps:
Transaldimination: The amino group of the L-alanine substrate displaces the active site lysine, forming a new Schiff base, or external aldimine, with PLP. wikipedia.orgnih.gov
α-Proton Abstraction: A basic residue in the active site, often a tyrosine, abstracts the α-proton from the L-alanine moiety. ebi.ac.uklibretexts.org This is the crucial step that leads to the loss of stereochemistry. The resulting negative charge is stabilized by the electrophilic pyridinium (B92312) ring of the PLP cofactor. nih.gov
Reprotonation: The abstracted proton is returned to the opposite face of the α-carbon, converting the L-alanine into D-alanine. libretexts.org
Release of Product: A second transaldimination reaction occurs, where the active site lysine attacks the Schiff base, releasing the D-alanine product and regenerating the internal aldimine, preparing the enzyme for another catalytic cycle. libretexts.org
The role of PLP is paramount in this process, as it acts as an "electron sink," stabilizing the carbanionic intermediate formed during the reaction. wikipedia.orgnih.gov
| Residue | Role in Catalysis |
|---|---|
| Lys39 | Forms the internal aldimine with PLP and acts as a general acid/base. ebi.ac.uk |
| Tyr265 | Acts as the catalytic base, abstracting the α-proton from the substrate. ebi.ac.uk |
| Arg219 | Interacts with the pyridine (B92270) nitrogen of PLP, influencing electron delocalization. ebi.ac.uk |
Alternative D-Alanine Biosynthesis Pathways
In some bacteria, particularly under conditions where alanine racemase is inhibited or absent, alternative pathways for D-alanine synthesis are activated. nih.govnih.gov One such pathway involves the action of a D-amino acid aminotransferase. nih.gov This enzyme can catalyze the conversion of other D-amino acids, such as D-glutamate, into D-alanine. nih.govnih.gov For instance, in Bacillus licheniformis, the D-amino acid aminotransferase Dat1 has been identified as a key enzyme in an alternative D-alanine synthesis pathway. nih.gov Similarly, in Mycobacterium smegmatis, evidence suggests an alternative pathway where pyruvate (B1213749) and D-glutamate are converted to D-alanine and α-ketoglutarate through a transamination reaction. nih.gov
D-Alanyl-D-Alanine Dipeptide Ligation by D-Alanine-D-Alanine Ligase (Ddl)
Once D-alanine is synthesized, the next crucial step is the formation of the dipeptide D-alanyl-D-alanine. This reaction is catalyzed by the enzyme D-alanine-D-alanine ligase (Ddl), a member of the ATP-grasp superfamily of enzymes. nih.govwikipedia.org
Enzymatic Catalysis and Reaction Mechanism
The ligation of two D-alanine molecules by Ddl is a two-step process that involves the formation of a high-energy acylphosphate intermediate. nih.govebi.ac.uk
The proposed mechanism is as follows:
Phosphorylation of the first D-alanine: The carboxylate oxygen of the first D-alanine molecule (D-Ala₁) performs a nucleophilic attack on the γ-phosphate of an ATP molecule bound to the enzyme. nih.govnih.gov This results in the formation of a D-alanyl-phosphate intermediate and the release of ADP. nih.gov
Nucleophilic attack by the second D-alanine: The amino group of a second D-alanine molecule (D-Ala₂) then acts as a nucleophile, attacking the carbonyl carbon of the D-alanyl-phosphate intermediate. nih.govnih.gov This leads to the formation of a tetrahedral intermediate. nih.gov
Formation of the peptide bond: The tetrahedral intermediate collapses, releasing inorganic phosphate (Pi) and forming the peptide bond between the two D-alanine molecules, resulting in the final product, D-alanyl-D-alanine. nih.gov
ATP-Dependent Nature of Ddl Activity
The synthesis of the peptide bond between two D-alanine molecules is an energetically unfavorable process. Therefore, Ddl utilizes the energy derived from the hydrolysis of ATP to drive the reaction forward. nih.govwikipedia.orgumaryland.edu The binding of ATP and the two D-alanine substrates occurs in adjacent sites within the Ddl monomer. nih.gov The energy released from the cleavage of the high-energy phosphate bond in ATP is coupled to the formation of the D-alanyl-phosphate intermediate, which is then readily attacked by the second D-alanine molecule. nih.govnih.gov The activity of Ddl is also often dependent on the presence of monovalent cations like K+, which can enhance the enzyme's efficiency by altering the charge distribution in the active site. nih.gov
Ddl Isoforms and Substrate Specificity
Different bacterial species can possess multiple isoforms of Ddl, often with varying substrate specificities. nih.gov For example, Escherichia coli has two isoforms, DdlA and DdlB. nih.gov While the primary function of these enzymes is to synthesize D-alanyl-D-alanine, some isoforms, particularly those found in vancomycin-resistant bacteria, can also synthesize D-alanyl-D-lactate or D-alanyl-D-serine. nih.gov This change in substrate specificity is a key mechanism of antibiotic resistance, as the modified peptidoglycan precursors have a lower affinity for vancomycin (B549263). nih.gov
The substrate specificity of Ddl is determined by the specific amino acid residues within the active site. nih.gov Studies have shown that even single amino acid substitutions can alter the substrate preference of the enzyme. For instance, a tyrosine residue at a specific position is often predictive of D-alanyl-D-alanine ligase activity, whereas a phenylalanine at the same position can confer the ability to synthesize D-alanyl-D-lactate. nih.gov
| Enzyme/Organism | Primary Product | Alternative Products | Key Active Site Residue |
|---|---|---|---|
| E. coli DdlB | D-Alanyl-D-alanine | - | Tyr216 nih.gov |
| Leuconostoc mesenteroides LmDdl2 | D-Alanyl-D-alanine | D-Alanyl-D-lactate nih.gov | Phe261 nih.gov |
| Thermotoga maritima Ddl | D-Alanyl-D-alanine | D-Alanyl-D-cysteine, D-Alanyl-D-serine capes.gov.br | Not specified |
Role of D Alanyl D Alanine in Peptidoglycan Biogenesis
Integration into Peptidoglycan Precursor Structures (e.g., UDP-MurNAc-pentapeptide)
The journey of D-alanyl-D-alanine into the cell wall begins in the cytoplasm with its incorporation into the primary peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide). This process is part of a series of enzymatic reactions that assemble the peptide stem of the peptidoglycan subunit. oup.com
The synthesis of the peptide stem is a stepwise assembly carried out by a group of enzymes known as the Mur ligases (MurC, D, E, and F). oup.com The final step in this cytoplasmic pathway is catalyzed by the MurF ligase. This enzyme specifically adds the pre-formed D-alanyl-D-alanine dipeptide to the UDP-N-acetylmuramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid (or L-Lys) tripeptide. oup.comutexas.edu This reaction requires energy, which is supplied by the hydrolysis of ATP. utexas.edu The resulting product, UDP-MurNAc-pentapeptide, is the complete monomer precursor ready for translocation across the cytoplasmic membrane. oup.comutexas.edu
The typical composition of this crucial precursor in many bacteria is L-Ala-γ-D-Glu-meso-A₂pm (or L-Lys)-D-Ala-D-Ala. oup.comoup.com The entire UDP-MurNAc-pentapeptide unit is then transferred from UDP to a lipid carrier in the cell membrane, bactoprenol (B83863) phosphate (B84403), preparing it for transport to the periplasm. utexas.edu
Table 1: Key Molecules in UDP-MurNAc-pentapeptide Synthesis
| Molecule | Role |
| UDP-N-acetylmuramic acid (UDP-MurNAc) | The foundational sugar molecule to which the peptide stem is attached. |
| L-Alanine, D-Glutamic acid, meso-Diaminopimelic acid/L-Lysine | Amino acids sequentially added to UDP-MurNAc by MurC, MurD, and MurE ligases to form the tripeptide intermediate. oup.com |
| D-Alanyl-D-alanine | The dipeptide added by MurF ligase to complete the pentapeptide chain. oup.com |
| UDP-MurNAc-pentapeptide | The final cytoplasmic precursor, which serves as the building block for the peptidoglycan polymer. nih.gov |
| MurF ligase | The enzyme that catalyzes the ATP-dependent addition of D-alanyl-D-alanine to the UDP-MurNAc-tripeptide. oup.com |
Terminal D-Alanyl-D-Alanine in Peptidoglycan Cross-linking Reactions
The terminal D-alanyl-D-alanine moiety of the pentapeptide side chain is the key substrate for the transpeptidation reactions that create the characteristic cross-links in the peptidoglycan sacculus. researchgate.netwikipedia.org These cross-linking reactions are catalyzed by a family of enzymes known as DD-transpeptidases, which are also famously identified as Penicillin-Binding Proteins (PBPs). wikipedia.orgacs.org
The cross-linking process is a two-step reaction: wikipedia.org
Acyl-Enzyme Formation: The DD-transpeptidase cleaves the peptide bond between the two terminal D-alanine residues of a donor pentapeptide chain. This releases the final D-alanine residue and forms a covalent acyl-enzyme intermediate between the penultimate D-alanine and the active site serine of the enzyme. wikipedia.orgacs.org
Transpeptidation: The acyl-enzyme intermediate is then resolved when the free amino group from a neighboring peptide chain (typically from the diamino acid at position 3, such as meso-diaminopimelic acid or L-lysine) attacks the acyl-enzyme bond. This forms a new peptide bond, the cross-link, and regenerates the free enzyme. oup.comwikipedia.org
This transpeptidation reaction is fundamental for creating a strong, mesh-like peptidoglycan network that encases the bacterial cell, protecting it from osmotic lysis. acs.org The D-alanyl-D-alanine terminus is therefore indispensable, serving as the recognition site and reactive substrate for the enzymes that finalize the construction of the cell wall. researchgate.netmcmaster.ca The energy for forming the cross-link is derived from the cleavage of the D-Ala-D-Ala bond, meaning the final step of polymerization occurs outside the cytoplasm without direct ATP input. utexas.edu
Table 2: Research Findings on D-Ala-D-Ala in Cross-linking
| Finding | Organism/System Studied | Significance | Reference(s) |
| DD-transpeptidases catalyze the cleavage of the D-alanyl-D-alanine bond to form cross-links. | General Bacteria | Establishes the fundamental mechanism of peptidoglycan transpeptidation. | wikipedia.org |
| Penicillin acts as a structural analog of the D-Ala-D-Ala terminus, irreversibly acylating and inhibiting the transpeptidase. | General Bacteria | Explains the mechanism of action for β-lactam antibiotics. | wikipedia.orgacs.org |
| Glycopeptide antibiotics like vancomycin (B549263) bind directly to the D-alanyl-D-alanine termini of peptidoglycan precursors. | Glycopeptide-susceptible bacteria | This binding sterically hinders the transpeptidase and transglycosylase enzymes, blocking cell wall synthesis. | researchgate.netnih.gov |
| Uncross-linked peptidoglycan monomers accumulating in penicillin-treated cells retain the full D-Ala-D-Ala terminus. | Staphylococcus aureus | Provides direct evidence that penicillin inhibits the cross-linking of nascent peptidoglycan units. | researchgate.net |
Regulation of D-Alanyl-D-Alanine Pool Levels and Cell Wall Integrity
Maintaining the appropriate intracellular concentration of D-alanine and its dipeptide, D-alanyl-D-alanine, is critical for bacterial survival. Both deficiencies and excesses can compromise cell wall integrity. The synthesis of D-alanyl-D-alanine is catalyzed by the D-alanine:D-alanine ligase (Ddl) enzyme, and its activity is subject to regulatory control. nih.gov
Furthermore, the concentration of the final precursor, UDP-MurNAc-pentapeptide, which contains the D-alanyl-D-alanine terminus, is also involved in regulatory circuits. In some gram-negative bacteria, this precursor acts as a corepressor in the regulation of β-lactamase expression, an enzyme that confers antibiotic resistance. nih.gov Elevated levels of UDP-MurNAc-pentapeptide can repress the induction of β-lactamase, linking the status of cell wall synthesis directly to the expression of resistance mechanisms. nih.gov The D-alanylation of teichoic acids, another cell wall polymer, is also a regulated process that contributes to cell wall density and resistance to antimicrobial peptides by altering surface charge. plos.org
Molecular Interactions of D Alanyl D Alanine in Antimicrobial Mechanisms
Glycopeptide Antibiotic Recognition of D-Alanyl-D-Alanine Termini
Glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, function by directly binding to the C-terminal acyl-D-alanyl-D-alanine residues in peptidoglycan precursors. oup.com This binding physically obstructs the subsequent enzymatic steps of cell wall construction, specifically transglycosylation and transpeptidation, leading to a weakened cell wall and eventual cell lysis. wikipedia.orgdoseme-rx.comnih.gov
The basis of this recognition is a highly specific network of hydrogen bonds. The glycopeptide molecule forms a binding pocket that accommodates the D-Ala-D-Ala terminus. In the case of vancomycin, this interaction is stabilized by five crucial hydrogen bonds. nih.govacs.org This high-affinity binding sequesters the peptidoglycan precursor, Lipid II, preventing it from being incorporated into the growing peptidoglycan chain by transglycosylase enzymes. nih.govnih.govwikipedia.org
Newer semi-synthetic lipoglycopeptides, such as oritavancin (B1663774), dalbavancin, and telavancin, retain this core mechanism of D-Ala-D-Ala binding but have additional features to enhance their antimicrobial activity. nih.govwikipedia.orgnih.gov Oritavancin, for example, possesses a hydrophobic N-alkyl-p-chlorophenylbenzyl side chain. nih.gov This modification allows it to anchor to the bacterial cell membrane, which increases its effective concentration at the site of action and contributes to its ability to disrupt membrane integrity, providing a secondary mechanism of action. nih.govoup.com This membrane anchoring and the ability to form strong dimers enhance its binding to peptidoglycan precursors. oup.comnih.gov
Research has shown that while vancomycin primarily inhibits the transglycosylation step, oritavancin demonstrates greater inhibition of the transpeptidation step, where the peptide cross-links are formed. nih.govoup.com This is attributed to the steric hindrance caused by its bulky hydrophobic tail group when it binds to the peptidoglycan chains. nih.gov
The critical nature of the D-Ala-D-Ala target is highlighted by the primary mechanism of vancomycin resistance in bacteria like Vancomycin-Resistant Enterococci (VRE). These resistant strains have acquired genes that alter the peptidoglycan precursor, substituting the terminal D-alanine with D-lactate (D-Ala-D-Lac). oup.comnih.govacs.org This seemingly minor change, replacing an amide bond with an ester bond, eliminates one of the five key hydrogen bonds necessary for high-affinity vancomycin binding and introduces electrostatic repulsion, reducing the antibiotic's binding affinity by approximately 1,000-fold. nih.govacs.orgasm.org
| Glycopeptide | Primary Binding Target | Key Structural Features | Enhanced Mechanisms |
| Vancomycin | Acyl-D-Alanyl-D-Alanine terminus of Lipid II doseme-rx.comnih.gov | Heptapeptide core forming a binding pocket asm.org | Inhibition of transglycosylation and transpeptidation oup.comdoseme-rx.com |
| Teicoplanin | Acyl-D-Alanyl-D-Alanine terminus of Lipid II oup.comnih.gov | N-substituted fatty acyl side chain oup.com | Anchoring to the target site via the lipid tail oup.com |
| Oritavancin | D-Ala-D-Ala termini and peptidic cross-bridges nih.govoup.com | Hydrophobic N-alkyl-p-chlorophenylbenzyl group nih.govnih.gov | Membrane anchoring, dimerization, membrane disruption, transpeptidation inhibition nih.govnih.govoup.com |
| Dalbavancin | D-Alanyl-D-Alanine terminus of Lipid II nih.gov | Lipophilic side chain nih.gov | Dimerization and anchoring to the cell membrane nih.gov |
| Telavancin | D-Alanyl-D-Alanine terminus of Lipid II nih.gov | Lipophilic side chain and a phosphonate (B1237965) group nih.gov | Inhibition of transglycosylation and transpeptidation, membrane disruption nih.gov |
Beta-Lactam Antibiotic Mimicry of D-Alanyl-D-Alanine
Beta-lactam antibiotics, including the penicillins and cephalosporins, function through a fundamentally different mechanism that still relies on the structure of D-alanyl-D-alanine. These antibiotics are structural analogs of the acyl-D-Ala-D-Ala dipeptide. wikipedia.orgpnas.org This molecular mimicry allows them to fit into the active site of enzymes known as penicillin-binding proteins (PBPs), which are the bacterial transpeptidases and carboxypeptidases that catalyze the final cross-linking of the peptidoglycan wall. wikipedia.orgyoutube.com
The conformation of the penicillin molecule resembles the transition state of the D-Ala-D-Ala substrate when it is bound to the transpeptidase enzyme. wikipedia.orgmiddlebury.edu Instead of catalyzing the normal cross-linking reaction, the active site serine residue of the PBP attacks the highly strained four-membered beta-lactam ring of the antibiotic. wikipedia.orgnih.gov This attack forms a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme. nih.govnih.gov With the transpeptidase enzymes inhibited, the formation of peptide cross-links is blocked, compromising the structural integrity of the cell wall, which leads to cell lysis. wikipedia.org
The structural similarity is quite precise; for instance, penicillin has nine atoms that are in positions complementary to the D-alanyl-D-alanine molecule. middlebury.edu This mimicry is the key to their selective toxicity, as the target enzymes and the D-Ala-D-Ala substrate are specific to bacterial cell wall synthesis. pnas.orgnih.gov
D-Cycloserine Inhibition of D-Alanine Metabolism Enzymes
D-cycloserine is an antibiotic that acts upstream of the final cell wall assembly, interfering with the synthesis of the D-Ala-D-Ala dipeptide itself. As a structural analog of D-alanine, it competitively inhibits two essential, sequential enzymes in the peptidoglycan precursor pathway: alanine (B10760859) racemase (Alr) and D-alanine-D-alanine ligase (Ddl). nih.govnih.govacs.org
Alanine racemase (Alr) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine, providing the necessary D-amino acid for the cell wall. tandfonline.com D-cycloserine was long thought to be a mechanism-based irreversible inhibitor of Alr, forming a stable covalent adduct with the PLP cofactor. nih.govtandfonline.com
However, more recent research has revealed a more complex and reversible mechanism. nih.govnih.gov While D-cycloserine does form a covalent adduct, this adduct can undergo hydrolysis, leading to the reactivation of the enzyme. nih.gov This finding helps explain why Mycobacterium tuberculosis Alr activity can be detected even after exposure to the antibiotic. nih.gov The inhibition is now understood as a slow, reversible covalent process. nih.gov Studies on the enzyme from E. coli have shown that both D- and L-cycloserine can act as competitive inhibitors. nih.gov
Following the formation of D-alanine, the D-alanine-D-alanine ligase (Ddl) enzyme catalyzes the ATP-dependent joining of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. nih.gov D-cycloserine also targets this enzyme. nih.gov
Kinetic studies on Ddl from Mycobacterium tuberculosis show that D-cycloserine is a competitive inhibitor with respect to D-alanine. nih.gov It binds to both D-alanine binding sites on the enzyme with similar affinity, although only one molecule of D-cycloserine can occupy the active site at a time. nih.gov The inhibition is instantaneous and completely reversible. acs.org Research indicates that the zwitterionic form of D-cycloserine is the active inhibitory molecule. acs.org Metabolomic studies have suggested that at equivalent concentrations, D-alanine-D-alanine ligase is more strongly inhibited by D-cycloserine than alanine racemase is, pointing to Ddl as a key target in the antibiotic's action against M. tuberculosis. acs.org
| Enzyme | Organism | Inhibitor | Inhibition Mechanism | Inhibition Constant (Ki) |
| Alanine Racemase (Alr) | Escherichia coli W | D-cycloserine | Competitive nih.gov | 6.5 x 10-4 M nih.gov |
| Alanine Racemase (Alr) | Escherichia coli W | L-cycloserine | Competitive nih.gov | 2.1 x 10-3 M nih.gov |
| D-Alanine-D-Alanine Ligase (Ddl) | Mycobacterium tuberculosis | D-cycloserine | Competitive (at D-Ala site 1) nih.gov | 14 µM nih.gov |
| D-Alanine-D-Alanine Ligase (Ddl) | Mycobacterium tuberculosis | D-cycloserine | Competitive (at D-Ala site 2) nih.gov | 25 µM nih.gov |
| D-Alanyl-D-Alanine Synthetase | Streptococcus faecalis | D-cycloserine | Competitive acs.org | 2.2 x 10-5 M (E+I) acs.org |
| D-Alanyl-D-Alanine Synthetase | Streptococcus faecalis | D-cycloserine | Competitive acs.org | 1.4 x 10-4 M (EA+I) acs.org |
Bacterial Antimicrobial Resistance Mechanisms Involving D Alanyl D Alanine
Modification of Peptidoglycan Precursors: D-Alanyl-D-Lactate and D-Alanyl-D-Serine Substitution
A primary mechanism of high-level vancomycin (B549263) resistance involves the enzymatic modification of the peptidoglycan precursor terminus from D-Ala-D-Ala to either D-Alanyl-D-Lactate (D-Ala-D-Lac) or D-Alanyl-D-Serine (D-Ala-D-Ser). oup.comnih.gov This substitution, particularly the replacement of the terminal D-Alanine with D-Lactate, eliminates a key hydrogen bond between the antibiotic and its target. pnas.orgoup.comnih.gov The result is a dramatic 1,000-fold reduction in the binding affinity of vancomycin for the modified precursor, rendering the antibiotic ineffective while still allowing the precursor to be used for cell wall construction. pnas.orgnih.govpnas.org
This reprogramming of cell wall biosynthesis is mediated by gene clusters, typically designated as van operons. oup.com These operons encode the necessary enzymes to produce the alternative termini.
D-Alanyl-D-Lactate Substitution : In resistance types such as VanA, VanB, and VanD, the substitution is achieved through the coordinated action of two key enzymes. nih.govasm.org First, a dehydrogenase (VanH) reduces pyruvate (B1213749) to D-lactate. oup.com Second, a ligase (e.g., VanA) catalyzes the formation of a depsipeptide bond between D-Alanine and the newly formed D-Lactate. pnas.orgoup.com This D-Ala-D-Lac depsipeptide is then incorporated into the peptidoglycan precursor by the MurF ligase. oup.com
D-Alanyl-D-Serine Substitution : In other resistance types, such as VanC, VanE, and VanG, the terminal D-Alanine is replaced with D-Serine. nih.govnih.govnih.gov This is accomplished by a ligase (e.g., VanC, VanE) with a substrate specificity altered to synthesize the D-Ala-D-Ser dipeptide instead of D-Ala-D-Ala. nih.gov While also reducing vancomycin affinity, this substitution is generally associated with a lower level of resistance compared to the D-Ala-D-Lac modification. nih.govnih.gov
The various van operons are distinguished by the sequence of their resistance ligase gene and the resulting precursor terminus they produce.
| Operon Type | Precursor Terminus | Associated Organisms (Examples) | Resistance Level |
|---|---|---|---|
| VanA, VanB, VanD, VanM | D-Alanyl-D-Lactate | Enterococcus faecium, Enterococcus faecalis | High |
| VanC, VanE, VanG, VanL, VanN | D-Alanyl-D-Serine | Enterococcus gallinarum, Enterococcus casseliflavus, Enterococcus faecalis | Low to Moderate |
Role of D-Alanyl-D-Alanine Dipeptidase (VanX) in Resistance
For the resistance mechanism to be effective, the bacterium must not only synthesize the modified peptidoglycan precursors but also eliminate the production or incorporation of the original, susceptible D-Ala-D-Ala-terminated precursors. asm.orgnih.gov This crucial function is carried out by the enzyme D-Alanyl-D-Alanine dipeptidase, encoded by the vanX gene. pnas.orgnih.gov
VanX is a zinc-dependent D,D-dipeptidase that specifically hydrolyzes the D-Ala-D-Ala dipeptide. pnas.orgnih.gov By cleaving this dipeptide, VanX depletes the cytoplasmic pool of the substrate used by the native D-Ala-D-Ala ligase (Ddl), effectively shunting the cell wall biosynthesis pathway toward using the alternative D-Ala-D-Lac precursors synthesized by VanA/VanH. pnas.orgnih.gov The specificity of VanX is critical; it efficiently hydrolyzes D-Ala-D-Ala but has low activity against the D-Ala-D-Lac depsipeptide, ensuring the integrity of the resistance pathway. nih.govnih.gov
In some resistance types, such as VanC, a single protein known as VanXY possesses bifunctional activity. It acts as both a D,D-dipeptidase (like VanX) to hydrolyze D-Ala-D-Ala and a D,D-carboxypeptidase (like VanY) to remove the terminal D-Alanine from any fully formed UDP-MurNAc-pentapeptide[D-Ala] precursors. asm.org This dual action provides an efficient mechanism for eliminating susceptible targets. nih.govasm.org The activity of VanX or a functional equivalent is essential for the expression of high-level vancomycin resistance. asm.orgnih.gov
| Enzyme | Gene | Function | Role in Resistance |
|---|---|---|---|
| D-Alanine-D-Lactate Ligase | vanA, vanB, vanD | Synthesizes D-Ala-D-Lac depsipeptide | Produces modified precursor with low antibiotic affinity. |
| D-Alanine-D-Serine Ligase | vanC, vanE, vanG | Synthesizes D-Ala-D-Ser dipeptide | Produces modified precursor with reduced antibiotic affinity. |
| D-Alanyl-D-Alanine Dipeptidase | vanX | Hydrolyzes D-Ala-D-Ala dipeptide | Eliminates the susceptible precursor substrate pool. pnas.org |
| D,D-Carboxypeptidase/Dipeptidase | vanXY | Hydrolyzes D-Ala-D-Ala and removes terminal D-Ala from pentapeptides | Eliminates both the substrate and the final susceptible precursor. asm.org |
| Pyruvate Dehydrogenase | vanH | Reduces pyruvate to D-Lactate | Provides the D-Lactate substrate for the VanA ligase. oup.com |
Regulation of D-Alanine-D-Alanine Ligase Expression in Resistant Strains
The expression of the genes responsible for vancomycin resistance is tightly regulated. In many pathogenic bacteria, these genes are part of an inducible system, often controlled by a two-component regulatory system, such as VanR-VanS. nih.gov The VanS protein acts as a membrane-bound sensor that detects the presence of glycopeptide antibiotics in the environment. nih.gov Upon antibiotic binding, VanS autophosphorylates and subsequently transfers the phosphate (B84403) group to the VanR response regulator. nih.gov Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter region of the van operon (e.g., vanHAX) and switching on the expression of the resistance genes. pnas.orgnih.gov
This regulatory system ensures that the energetically costly production of the resistance-mediating enzymes only occurs when the bacterium is under threat from an antibiotic. Concurrently, the native D-Ala-D-Ala ligase (Ddl), which produces the susceptible dipeptide, continues to be expressed. nih.gov However, its product is effectively eliminated by the action of the newly expressed VanX dipeptidase, as described previously. pnas.orgnih.gov
Some bacterial species possess multiple D-Ala-D-Ala ligase genes (ddl). For instance, Enterococcus gallinarum BM4174 has been found to express both a D-Ala-D-Ser ligase (vanC-1) and two distinct D-Ala-D-Ala ligases (ddl and ddl2). nih.gov The constitutive expression of multiple ligases could provide the bacterium with metabolic flexibility and potentially influence the emergence of vancomycin dependence phenotypes under certain conditions. nih.gov
Adaptive Strategies of Antibiotic-Producing Organisms
The sophisticated genetic systems for vancomycin resistance observed in clinical pathogens are believed to have originated in the antibiotic-producing microorganisms themselves. nih.gov Organisms such as Streptomyces toyocaensis and Amycolatopsis orientalis, which naturally produce glycopeptide antibiotics, possess van-like gene clusters to avoid suicide. pnas.orgpnas.orgnih.gov
These organisms harbor a vanHAX operon that appears to have co-evolved with the antibiotic biosynthesis genes. nih.govpnas.org This operon functions as an immunity mechanism by reprogramming the organism's own cell wall synthesis to terminate in D-Ala-D-Lac just as antibiotic production begins. pnas.orgnih.gov This prevents the antibiotic from binding to its own cell wall precursors. Research suggests that before initiating antibiotic synthesis, these organisms have standard D-Ala-D-Ala peptidoglycan termini and are sensitive to vancomycin. nih.gov The presence of both a D-Ala-D-Lac ligase within the vanHAX operon and a separate chromosomal D-Ala-D-Ala ligase highlights a dual system for cell wall maintenance and self-protection. nih.gov This adaptive strategy in producer organisms is a clear evolutionary precursor to the resistance mechanisms now widespread in pathogenic bacteria. nih.gov
Structural Biology and Computational Studies of D Alanyl D Alanine Metabolizing Enzymes
X-ray Crystallography of D-Alanine-D-Alanine Ligases
D-alanine-D-alanine ligase is typically a dimer, with each monomer comprising three distinct domains: an N-terminal domain, a central domain, and a C-terminal domain. nih.govproteopedia.org The active site is located at the interface of these three domains. rcsb.org The N-terminal region is implicated in substrate binding, while the C-terminal domain is considered the catalytic domain. wikipedia.org
Crystal structures of Ddl have been determined from several bacteria, including Escherichia coli, Thermus thermophilus, Xanthomonas oryzae pv. oryzae, Streptococcus mutans, and Acinetobacter baumannii. nih.govingentaconnect.comnih.govjmicrobiol.or.krnih.gov For instance, four different crystal structures of Ddl from Xanthomonas oryzae pv. oryzae (XoDDL) have been determined, including the apo form and complexes with ADP, ATP, and the non-hydrolyzable ATP analog AMPPNP, at resolutions ranging from 2.0 to 2.3 Å. rcsb.orgnih.gov The structure of Ddl from Streptococcus mutans, a key agent in human dental caries, was solved at 2.23 Å resolution, revealing a dimeric structure with a disordered ω-loop region in the apo form. ingentaconnect.com
The structural data from different species and in various ligand-bound states have provided a static yet detailed picture of the enzyme's architecture, forming the foundation for understanding its dynamic nature and for designing specific inhibitors.
Table 1: Representative X-ray Crystal Structures of D-Alanine-D-Alanine Ligases
| PDB ID | Organism | Ligand(s) | Resolution (Å) | Reference |
| 4ME6 | Xanthomonas oryzae pv. oryzae | ADP | 2.10 | rcsb.org |
| 2ZDQ | Thermus thermophilus HB8 | ATP, D-Alanyl-D-Alanine | 2.30 | rcsb.org |
| 4C5C | Not specified in result | ADP, D-Alanyl-D-Alanine, Mg2+ | Not specified | atomistry.com |
| 2I8C | Not specified in result | ADP, Sulfate, Mg2+ | Not specified | proteopedia.org |
This table is not exhaustive and represents a selection of available structures.
Enzyme-Substrate and Enzyme-Inhibitor Complex Structural Analysis
The analysis of Ddl in complex with its substrates (D-alanine and ATP) and inhibitors has been pivotal in dissecting the catalytic mechanism and identifying key residues involved in binding and catalysis.
The binding of substrates induces significant conformational changes in the enzyme. nih.gov The active site contains two distinct D-alanine binding sites, with the first site having a higher affinity for D-alanine than the second. nih.gov The proposed mechanism involves the phosphorylation of the first D-alanine molecule by ATP to form a D-alanyl-phosphate intermediate. nih.gov Subsequently, the second D-alanine molecule attacks this intermediate, leading to the formation of D-alanyl-D-alanine and the release of inorganic phosphate (B84403). nih.gov
Structural studies of enzyme-inhibitor complexes have been particularly insightful. The antibiotic D-cycloserine, a known inhibitor of Ddl, has been shown to act through a phosphorylated form. nih.gov The crystal structure of E. coli DdlB in complex with a phosphorylated D-cycloserine molecule revealed that it mimics the D-alanyl phosphate intermediate, providing a detailed view of its inhibitory mechanism. nih.gov This was the first structure of a Ddl enzyme in complex with a clinically used antibiotic. nih.gov
Furthermore, the structure of Ddl complexed with a phosphinophosphate inhibitor has been reported, which has been instrumental in structure-based design efforts. researchgate.net These studies highlight the importance of understanding the precise interactions between the enzyme and its ligands for the development of new and effective inhibitors.
Molecular Dynamics Simulations and Conformational Changes
While X-ray crystallography provides high-resolution static snapshots, molecular dynamics (MD) simulations offer a dynamic view of the enzyme's function, revealing conformational changes that are essential for catalysis.
MD simulations have been used to study the opening and closing of flexible loops within the Ddl active site, particularly the "lid" loop. nih.govacs.org The accessibility of the active site for larger molecules is restricted in the catalytically active closed conformation of Ddl. nih.govacs.org Understanding the dynamics of this lid loop is therefore crucial for designing inhibitors that are not competitive with ATP. nih.gov
These computational and structural studies underscore that the enzyme's catalytic cycle is tightly coupled to significant and coordinated conformational changes. nih.govresearchgate.net
Homology Modeling and Structure Prediction
In the absence of experimentally determined structures, homology modeling has proven to be a valuable tool for predicting the three-dimensional structure of D-alanine-D-alanine ligases from various organisms. This approach relies on the known structures of homologous enzymes as templates.
For instance, the structure of the Enterococcus faecium Ddl enzyme was modeled using the X-ray structure of the homologous E. coli DdlB as a template. nih.gov This modeling study helped to evaluate the potential consequences of mutations that lead to glycopeptide dependence in these strains. The analysis revealed that the mutated residues were either directly involved in substrate interaction or in stabilizing critical residues within the active site. nih.gov
Homology modeling has also been employed to construct models of Ddl from Streptococcus sanguinis SK36, which were subsequently used for molecular docking studies to identify potential inhibitors. researchgate.net These predictive models, while not as precise as experimentally determined structures, provide a valuable framework for understanding enzyme function and for guiding initial stages of drug discovery.
Structure-Based Ligand Design for D-Alanyl-D-Alanine Ligase Inhibitors
The wealth of structural information on D-alanine-D-alanine ligases has paved the way for structure-based ligand design, a rational approach to discovering and optimizing new inhibitors.
This strategy involves using the three-dimensional structure of the enzyme's active site to design molecules that can bind with high affinity and specificity. researchgate.netethernet.edu.et Several computational techniques, such as LUDI, MCSS, Autodock, and Glide, have been employed for fragment-based or full-molecule docking to identify potential Ddl inhibitors. researchgate.net
Virtual screening of compound libraries against the DdlB isoform from E. coli has led to the identification of novel inhibitors with micromolar inhibitory constants (Ki values). acs.org In one study, a series of novel derivatives based on a 2-phenylbenzoxazole (B188899) scaffold were designed de novo using computational data, with the most potent compound showing an IC50 of 400 µM against the Ddl of E. faecalis. researchgate.net Another study identified a potent Ddl inhibitor, 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide, with activity in the micromolar range. researchgate.net
These examples demonstrate the power of combining structural biology with computational methods to accelerate the discovery of new antibacterial agents targeting D-alanine-D-alanine ligase.
Analytical Methodologies for D Alanyl D Alanine Research
Chromatographic Techniques for D-Alanyl-D-Alanine Detection and Quantification
Chromatographic methods are fundamental in separating D-alanyl-D-alanine from complex mixtures for identification and measurement. researchgate.netnih.gov These techniques are widely used for the stereochemical analysis of amino acids and peptides. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the analysis of amino acids. sigmaaldrich.com It separates compounds based on their passage through a column packed with a stationary phase, pumped at high pressure. tricliniclabs.com For amino acid analysis, HPLC can be used after pre-column derivatization, a process that modifies the amino acids to make them more easily detectable. nih.gov For instance, derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide allows for photometric detection at 340 nm. nih.gov This method has achieved excellent resolution of 20 different amino acid derivatives. nih.gov Different HPLC columns, such as core-shell mixed-mode columns, can be used to separate underivatized amino acids rapidly without the need for ion-pairing reagents. helixchrom.com The separation of D-alanine and L-alanine has been successfully demonstrated using a chiral column, which is specifically designed to separate enantiomers. researchgate.netresearchgate.net Ultra-High-Performance Liquid Chromatography (UPLC), an advancement of HPLC using smaller column particles and higher pressures, offers even faster and more sensitive analyses. tricliniclabs.comnih.gov
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an enhanced version of thin-layer chromatography (TLC) that offers better resolution and quantitative analysis capabilities. wikipedia.orgnih.govsigmaaldrich.com It utilizes TLC plates with smaller stationary phase particles, leading to improved separation. wikipedia.orgsigmaaldrich.com HPTLC is known for its simplicity, speed, and ability to analyze multiple samples in parallel. wikipedia.orgnih.gov This technique finds broad applications in pharmaceutical and food analysis. nih.gov
Gas Chromatography (GC): GC is another powerful technique for amino acid analysis. sigmaaldrich.com Due to the low volatility of amino acids, they must first be derivatized to make them suitable for GC analysis. sigmaaldrich.comthermofisher.com A common derivatization method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA). thermofisher.comnih.gov These derivatives are more volatile and stable, allowing for effective separation and detection. thermofisher.com GC coupled with mass spectrometry (GC-MS) is frequently used for kinetic studies of proteins and metabolic research involving deuterium-labeled alanines. nih.gov Chiral stationary phases can be used in GC to separate D- and L-amino acids. jamstec.go.jp
Table 1: Comparison of Chromatographic Techniques for D-Alanyl-D-Alanine Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Gas Chromatography (GC) |
| Principle | Separation in a column with a liquid mobile phase at high pressure. tricliniclabs.com | Separation on a plate with a thin layer of adsorbent material. wikipedia.orgsigmaaldrich.com | Separation in a column with a gaseous mobile phase. thermofisher.com |
| Sample Volatility | Non-volatile samples can be analyzed. sigmaaldrich.com | Non-volatile samples can be analyzed. tricliniclabs.com | Samples must be volatile or made volatile through derivatization. sigmaaldrich.comthermofisher.com |
| Derivatization | Optional, but often used for detection enhancement. nih.gov | Often not required. | Mandatory for amino acids. sigmaaldrich.comthermofisher.com |
| Key Applications | Quantitative analysis of amino acids in various matrices. nih.govnih.gov | Rapid screening and quality control. nih.gov | Metabolic research and kinetic studies. nih.gov |
| Instrumentation | HPLC system with pump, injector, column, and detector. tricliniclabs.com | HPTLC plates, developing chamber, and densitometer. wikipedia.orgsigmaaldrich.com | GC system with injector, column, oven, and detector. thermofisher.com |
Spectroscopic Techniques (e.g., NMR) for Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and conformational behavior of molecules like D-alanyl-D-alanine in solution. acs.org By analyzing the interaction of atomic nuclei with a magnetic field, NMR can provide detailed information about molecular structure and dynamics. nih.gov
For peptides, NMR can determine the torsion angles of the molecular backbone, revealing the molecule's three-dimensional shape. acs.org Studies on L-alanyl-L-alanine have used NMR to establish that it exists primarily in a single conformation in aqueous solution. acs.org Isotope labeling, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), is often used in conjunction with NMR to aid in the analysis of complex spectra and to determine position-specific isotope ratios. acs.orgresearchgate.net This allows for a more detailed understanding of the metabolic fate of the molecule. nih.gov For instance, ¹³C-labeled alanine (B10760859) has been used to trace its metabolic pathways in different cell types. nih.gov Furthermore, advanced NMR techniques can be employed to differentiate between D- and L-enantiomers of amino acids, even at very low concentrations. nih.gov
Isotope Labeling and Enantiomer-Specific Isotopic Analysis (ESIA)
Isotope labeling is a critical technique in which atoms in a molecule are replaced with their isotopes to trace their path through metabolic or chemical processes. nih.gov This method is invaluable for kinetic studies in metabolic research. nih.gov For example, deuterium-labeled water (D₂O) can be administered to track the synthesis of D-alanines. nih.gov
Enantiomer-Specific Isotopic Analysis (ESIA) is a specialized application of isotope analysis that determines the isotopic composition of individual enantiomers (D and L forms) of a compound. jamstec.go.jparxiv.org This technique is particularly useful for understanding the origins and enzymatic pathways of chiral molecules. jamstec.go.jparxiv.org ESIA has been used to investigate the nitrogen isotopic differences between D-alanine and L-alanine in the peptidoglycan of various bacteria. jamstec.go.jparxiv.org These studies have shown that D-alanine in bacteria is often depleted in the ¹⁵N isotope compared to L-alanine, suggesting that enzymatic processes are responsible for this isotopic heterogeneity. jamstec.go.jpnih.gov The method typically involves derivatization of the amino acid enantiomers followed by analysis using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). nih.gov
Table 2: Research Findings from Enantiomer-Specific Isotopic Analysis of Alanine
| Bacterial Species | Nitrogen Isotopic Difference (Δ¹⁵N D-L-Ala in ‰) | Key Finding | Reference |
| Staphylococcus staphylolyticus | -2.0 | ¹⁵N-depleted D-alanine relative to L-alanine. | jamstec.go.jp |
| Bacillus subtilis | -2.0 | ¹⁵N-depleted D-alanine relative to L-alanine. | jamstec.go.jp |
Colorimetric Assays for Enzyme Activity
Colorimetric assays are widely used to measure the activity of enzymes involved in the synthesis of D-alanyl-D-alanine, such as D-alanine-D-alanine ligase (Ddl). nih.gov These assays rely on a color change that can be quantified using a spectrophotometer.
A common method for assaying Ddl activity is to measure the production of inorganic phosphate (B84403) (Pi), which is a product of the ATP hydrolysis that drives the ligation of the two D-alanine molecules. nih.govebiohippo.comprofoldin.com The amount of Pi produced is directly proportional to the enzyme's activity. The antimony-phosphomolybdate method is one such colorimetric assay used to monitor Pi production. nih.gov These assays are often performed in a 96-well or 384-well microplate format, making them suitable for high-throughput screening of potential enzyme inhibitors. nih.govebiohippo.comprofoldin.com Another approach involves a tandem assay where the product of one enzymatic reaction becomes the substrate for a second, color-producing reaction. For instance, D-alanine can be deaminated by D-amino acid oxidase to produce pyruvic acid, which then reacts with 2,4-dinitrophenylhydrazine (B122626) to produce a colored product. nih.gov This allows for the specific detection of D-alanine. nih.gov
Emerging Research Areas and Applications of D Alanyl D Alanine
D-Alanyl-D-Alanine as a Biosensor Component
The unique presence of D-alanyl-D-alanine in bacterial peptidoglycan makes it an excellent target for the development of specific biosensors for pathogen detection. nih.govnih.gov Researchers have successfully utilized this dipeptide to create innovative diagnostic platforms.
One promising approach involves the use of D-alanyl-D-alanine-modified gold nanoparticles (AuNPs). nih.govresearchgate.net These AuNPs serve as a colorimetric biosensor for the rapid and broad-spectrum detection of bacteria. nih.govnih.gov In the presence of bacteria, the D-alanyl-D-alanine on the surface of the AuNPs interacts with the bacterial cell wall, causing the nanoparticles to aggregate. nih.gov This aggregation leads to a distinct color change from red to blue, providing a visual confirmation of bacterial presence without the need for complex instrumentation. nih.govnih.gov
A key advantage of this technology is its ability to selectively target bacteria, as D-amino acids are not typically found in mammalian cells. nih.gov This specificity allows for the potential application of these biosensors in clinical settings, such as the detection of bacterial infections in bodily fluids like ascites, which is crucial for the early diagnosis of conditions like spontaneous bacterial peritonitis. nih.gov
Interestingly, these D-alanyl-D-alanine-modified AuNPs have also demonstrated the ability to differentiate between certain bacterial strains, such as Staphylococcus aureus and its methicillin-resistant counterpart (MRSA). nih.govnih.gov While the sensitivity of this method may not yet surpass traditional techniques, its stability and ease of use present a significant step forward in the development of point-of-care diagnostic tools. nih.gov
Further research has explored the development of radiolabeled versions of D-alanine and D-alanyl-D-alanine for in vivo imaging of bacterial infections using positron emission tomography (PET). nih.govacs.org Specifically, d-[3-¹¹C]alanine and the dipeptide d-[3-¹¹C]alanyl-d-alanine have been synthesized and have shown accumulation in a wide range of both Gram-positive and Gram-negative pathogens. nih.govacs.org These radiotracers offer the potential for highly sensitive and specific detection of living bacteria within the body, which could revolutionize the diagnosis and monitoring of deep-seated infections. nih.govacs.org
| Biosensor Type | Principle | Target | Application | Key Findings |
| Colorimetric | Aggregation of D-alanyl-D-alanine-modified gold nanoparticles | Bacterial cell wall | Rapid, broad-spectrum bacterial detection | Visual color change from red to blue in the presence of bacteria; can distinguish between S. aureus and MRSA. nih.govnih.gov |
| Electrochemiluminescent | Synergistic catalysis of a hemin-functionalized composite and gold-platinum nanowires | D-alanine | Ultrasensitive detection of D-alanine | High sensitivity and selectivity for D-alanine over its L-isomer. rsc.orgresearchgate.net |
| PET Imaging | Incorporation of radiolabeled D-alanine or D-alanyl-D-alanine into peptidoglycan | Living bacteria | In vivo imaging of bacterial infections | d-[3-¹¹C]alanine accumulates in a wide variety of pathogens and can distinguish infection from sterile inflammation. nih.govacs.org |
Synthetic Biology Approaches for D-Alanine Metabolism Modulation
Synthetic biology offers powerful tools to engineer and modulate metabolic pathways in microorganisms, including those involved in the synthesis of D-alanine and its dipeptide, D-alanyl-D-alanine. nih.govyoutube.com These approaches are primarily focused on enhancing the production of these compounds for various industrial and research purposes.
One strategy involves the application of multivariate modular metabolic engineering in Escherichia coli to improve the biosynthesis of β-alanine, a related compound. semanticscholar.org While not directly focused on D-alanyl-D-alanine, this research demonstrates the potential of systematically manipulating metabolic modules to channel flux towards a desired product. semanticscholar.org Similar principles can be applied to optimize the production of D-alanine and its derivatives.
More directly, research has focused on the efficient biosynthesis of D- and L-alanine in recombinant E. coli using a "biobrick" approach. frontiersin.org This method involves cloning and co-expressing key enzymes, such as alanine (B10760859) racemase (which converts L-alanine to D-alanine), alanine dehydrogenase, and glucose dehydrogenase, to create a microbial cell factory for D-alanine production. frontiersin.org By optimizing the expression levels of these enzymes and the reaction conditions, researchers have achieved significant yields of D-alanine. frontiersin.org
The modulation of D-alanine metabolism is not only for production but also for understanding its fundamental role in bacterial physiology. For instance, studies on Pseudomonas aeruginosa have revealed a link between D-alanine metabolism and the mechanical properties of the bacterial cell. nih.gov Deletion of the gene encoding D-alanine dehydrogenase, an enzyme that breaks down D-alanine, resulted in a decrease in cell stiffness. nih.gov This was attributed to the downregulation of genes involved in peptidoglycan biosynthesis, highlighting the intricate regulatory networks that connect D-alanine levels to cell wall structure. nih.gov
These synthetic biology and metabolic engineering approaches hold promise for:
Cost-effective production of D-alanine and D-alanyl-D-alanine: Engineered microorganisms can serve as efficient biocatalysts, reducing the reliance on chemical synthesis. semanticscholar.orgfrontiersin.org
Development of novel antimicrobial strategies: By targeting the enzymes involved in D-alanine metabolism, it may be possible to design drugs that specifically disrupt bacterial cell wall synthesis. nih.gov
A deeper understanding of bacterial physiology: Manipulating D-alanine metabolic pathways provides insights into their role in processes like cell wall maintenance, stress resistance, and biofilm formation. nih.gov
| Approach | Organism | Key Genes/Enzymes Manipulated | Objective | Outcome |
| Biobrick Co-expression | Escherichia coli | Alanine racemase (dadX), Alanine dehydrogenase (ald), Glucose dehydrogenase (gdh) | Efficient biosynthesis of D/L-alanine | High titers of D-alanine and L-alanine achieved in whole-cell catalytic reactions. frontiersin.org |
| Mechanical Genomics | Pseudomonas aeruginosa | D-alanine dehydrogenase (dadA) | Investigate the role of D-alanine metabolism in cell stiffness | Deletion of dadA led to decreased cell stiffness due to altered peptidoglycan biosynthesis. nih.gov |
| Multivariate Modular Metabolic Engineering | Escherichia coli | Genes in β-alanine biosynthesis, TCA cycle, and glycolysis modules | Enhanced production of β-alanine | Significantly increased β-alanine yield through balanced metabolic flux. semanticscholar.org |
Role in Bacterial Communication and Biofilm Formation
Recent research has uncovered the involvement of D-amino acids, including D-alanine, in complex bacterial processes such as cell-to-cell communication (quorum sensing) and the formation and disassembly of biofilms. nih.govyoutube.com
Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against environmental stresses and antimicrobial agents. youtube.com The formation and dispersal of biofilms are tightly regulated processes. Studies have shown that a mixture of D-amino acids, including D-tyrosine, D-leucine, D-tryptophan, and D-methionine, can trigger the disassembly of established biofilms in Bacillus subtilis. nih.gov These D-amino acids were also found to prevent biofilm formation by other pathogenic bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov
The proposed mechanism for this effect is the incorporation of these exogenous D-amino acids into the peptide side chains of peptidoglycan, which disrupts the normal structure and integrity of the cell wall and, consequently, the biofilm matrix. nih.gov Interestingly, the presence of D-alanine can prevent the biofilm-inhibiting effects of other D-amino acids, suggesting a competitive interaction at the level of peptidoglycan synthesis. nih.gov
Furthermore, D-alanine metabolism has been shown to be essential for the growth and biofilm formation of the cariogenic bacterium Streptococcus mutans. nih.gov Inhibition of the D-alanine metabolic pathway in this bacterium leads to defects in the cell wall, a significant reduction in growth and biofilm formation, and decreased production of extracellular polysaccharides, which are crucial for the structural integrity of dental plaque. nih.gov This inhibitory effect could be reversed by the addition of exogenous D-alanine, confirming the central role of this amino acid in the lifestyle of S. mutans. nih.gov
| Organism | Process | Role of D-Alanyl-D-Alanine/D-Alanine | Key Findings |
| Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa | Biofilm Disassembly | D-amino acids (not D-alanine) trigger disassembly, an effect that can be blocked by D-alanine. | Exogenous D-amino acids can disrupt biofilm integrity, likely by interfering with peptidoglycan synthesis. nih.gov |
| Streptococcus mutans | Biofilm Formation | D-alanine metabolism is essential for growth and biofilm formation. | Inhibition of D-alanine synthesis leads to cell wall defects and reduced biofilm capacity. nih.gov |
| Lactobacillus species | Quorum Sensing | L-alanine (a precursor to D-alanine) can act as a signaling molecule. | L-alanine influences the production of the quorum-sensing molecule AI-2. nih.gov |
Immunomodulatory Effects of D-Alanyl-D-Alanine-Ended Peptidoglycan
The peptidoglycan of bacterial cell walls is a potent modulator of the host immune system, and the specific structure of its components, including the terminal D-alanyl-D-alanine, plays a critical role in this interaction. frontiersin.orgnih.gov Peptidoglycan and its fragments are recognized by host pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which triggers a cascade of signaling events that lead to an inflammatory response. frontiersin.orgnih.govoup.com
Research on Lactobacillus plantarum, a bacterium commonly found in the gut, has provided significant insights into the immunomodulatory effects of D-alanyl-D-alanine-ended peptidoglycan. frontiersin.orgnih.govnih.gov In its natural state, L. plantarum often has peptidoglycan precursors that end in D-alanyl-D-lactate, which confers resistance to the antibiotic vancomycin (B549263). frontiersin.orgnih.govnih.gov Vancomycin acts by binding strongly to D-alanyl-D-alanine termini, thereby inhibiting cell wall synthesis. researchgate.net
By genetically engineering L. plantarum to produce peptidoglycan precursors ending in D-alanyl-D-alanine, researchers were able to study the specific impact of this dipeptide on the immune response. frontiersin.orgnih.govnih.gov These engineered strains, with an increased amount of D-alanyl-D-alanine at the termini of their peptidoglycan precursors, induced a significantly stronger pro-inflammatory response in macrophages compared to the wild-type strains. frontiersin.orgnih.govresearchgate.net
Specifically, the presence of D-alanyl-D-alanine-ended peptidoglycan led to:
Increased secretion of pro-inflammatory cytokines: Macrophages exposed to the engineered bacteria produced higher levels of interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.govnih.gov
Activation of specific signaling pathways: The immune response was found to be mediated through the MyD88-dependent TRAF6/MAPK pathway, which is activated by TLR2 and TLR4. frontiersin.orgnih.gov
Enhanced expression of inducible nitric oxide synthase (iNOS): This enzyme is involved in the production of nitric oxide, a key molecule in the inflammatory response. frontiersin.org
These findings suggest that the D-alanyl-D-alanine terminus of peptidoglycan is a key molecular pattern that is recognized by the host immune system to initiate a robust inflammatory response against invading bacteria. The natural modification of this terminus in some bacteria, such as the D-alanyl-D-lactate in certain lactobacilli, may represent an evolutionary strategy to dampen the host's inflammatory response and promote a more commensal relationship. researchgate.net
| Bacterial Strain | Peptidoglycan Terminus | Effect on Macrophages | Signaling Pathway |
| Wild-type Lactobacillus plantarum | Primarily D-Alanyl-D-Lactate | Moderate pro-inflammatory response | MyD88-dependent TRAF6/MAPK |
| Engineered Lactobacillus plantarum | Increased D-Alanyl-D-Alanine | Significantly higher secretion of IL-6, IL-1β, and TNF-α; increased iNOS expression. frontiersin.orgnih.govnih.gov | MyD88-dependent TRAF6/MAPK |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing D-Alanyl-L-alanyl-D-alanine, and how do variables like pH and temperature influence yield?
- Methodological Answer : Synthesis optimization requires systematic evaluation of pH, temperature, and reaction time. For example, studies on analogous peptides (e.g., D-Alanyl-D-alanine) show that reactions at pH 7–9 and 30–70°C for 0.16–16 hours yield viable products . Researchers should employ Design of Experiments (DoE) to identify interactions between variables. Techniques like HPLC or mass spectrometry can monitor reaction progress and purity.
Q. What spectroscopic methods are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For instance, H NMR has been used to study hydrogen bonding and conformational changes during interactions with antibiotics like vancomycin, while IR spectroscopy elucidates amide bond vibrations and structural stability . Researchers should cross-validate results using both techniques to confirm stereochemical integrity.
Q. What are the common contaminants or byproducts in this compound synthesis, and how can they be mitigated?
- Methodological Answer : Common byproducts include incomplete peptides or diastereomers due to racemization. Mitigation involves optimizing coupling reagents (e.g., carbodiimides) and using chiral chromatography for purification. Evidence from peptide synthesis protocols suggests adding bases like piperidine to suppress racemization during solid-phase synthesis .
Advanced Research Questions
Q. How can researchers investigate the binding interactions between this compound and antibiotics like vancomycin?
- Methodological Answer : Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) quantify binding affinities () and thermodynamics. Additionally, H NMR titration experiments can map residue-specific interactions, as demonstrated in studies where vancomycin binds to the terminal D-Ala-D-Ala motif . For structural insights, X-ray crystallography of ligand-protein complexes is recommended.
Q. What computational approaches model the stability and conformational dynamics of this compound under physiological conditions?
- Methodological Answer : Molecular Dynamics (MD) simulations using force fields like AMBER or CHARMM can predict conformational changes in aqueous environments. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are suitable for studying electronic interactions at binding sites. Databases like CC-DPS provide physicochemical parameters for such simulations .
Q. How do stereochemical variations in this compound influence its biological activity and resistance mechanisms?
- Methodological Answer : The D-Ala-L-Ala-D-Ala sequence mimics bacterial peptidoglycan precursors, making it a substrate for enzymes like DD-carboxypeptidases. Researchers can use enantiomerically pure analogs to study resistance mutations in pathogens. For example, substituting L-Ala with D-Ala disrupts vancomycin binding, which can be assessed via Minimum Inhibitory Concentration (MIC) assays .
Q. How can contradictory data on enzymatic hydrolysis rates of this compound be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, temperature). Standardizing protocols (e.g., fixed pH 7.4, 37°C) and using kinetic models (e.g., Michaelis-Menten) with controls like N-acetylated analogs can clarify inconsistencies. Cross-laboratory validation using fluorogenic substrates is also advised .
Q. What strategies assess the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under stress conditions (e.g., 40°C/75% RH) coupled with LC-MS monitoring can identify degradation pathways (e.g., deamidation or oxidation). Evidence from peptide storage guidelines recommends lyophilization and inert atmosphere storage to prolong shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
